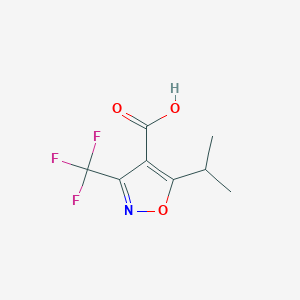

5-(Propan-2-yl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid

Description

5-(Propan-2-yl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a trifluoromethyl group at position 3 and a propan-2-yl (isopropyl) group at position 3. The carboxylic acid moiety at position 4 enhances its polarity, making it a candidate for applications in medicinal chemistry, agrochemicals, or as a synthetic intermediate.

Properties

IUPAC Name |

5-propan-2-yl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO3/c1-3(2)5-4(7(13)14)6(12-15-5)8(9,10)11/h3H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNWINHZGMPNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=NO1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propan-2-yl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The trifluoromethyl and isopropyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-(Propan-2-yl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Propan-2-yl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the oxazole ring can interact with biological receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in the Oxazole Family

The following compounds share structural similarities due to the oxazole core and trifluoromethyl substituents:

3-(4-Fluorophenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic Acid

- Molecular Formula: C₁₁H₅F₄NO₃

- Molecular Weight : 275.157 g/mol

- Higher molecular weight compared to the target compound due to the fluorophenyl substituent.

- Applications : Likely explored for antimicrobial or anti-inflammatory properties due to the trifluoromethyl group’s metabolic stability .

5-(Difluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic Acid

- Molecular Formula: C₆H₂F₅NO₃

- Molecular Weight : 231.07 g/mol

- Key Features :

- Difluoromethyl group at position 5 increases electronegativity and lipophilicity.

- Lower molecular weight improves solubility in organic solvents compared to bulkier analogs.

5-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic Acid

- Molecular Formula : C₁₀H₅F₃N₂O₃

- Molecular Weight : 258.15 g/mol

- Key Features: Oxadiazole ring instead of oxazole, altering electronic properties and hydrogen-bonding capacity.

Data Table: Comparative Analysis of Key Properties

| Compound Name | Core Structure | Substituents (Positions) | Molecular Weight (g/mol) | Predicted pKa | Key Applications |

|---|---|---|---|---|---|

| 5-(Propan-2-yl)-3-(trifluoromethyl)-oxazole-4-carboxylic acid | Oxazole | CF₃ (3), iPr (5), COOH (4) | ~239.16* | ~2.5* | Synthetic intermediate |

| 3-(4-Fluorophenyl)-5-(trifluoromethyl)-oxazole-4-carboxylic acid | Oxazole | CF₃ (3), 4-F-C₆H₄ (5), COOH (4) | 275.16 | Not reported | Medicinal chemistry |

| 5-(Difluoromethyl)-3-(trifluoromethyl)-oxazole-4-carboxylic acid | Oxazole | CF₃ (3), CF₂H (5), COOH (4) | 231.07 | ~2.0 | Pharmaceutical impurity |

| 5-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid | Oxadiazole | CF₃-C₆H₄ (5), COOH (3) | 258.15 | 2.0 ± 0.10 | Metal ion sensing |

*Estimated based on analog data.

Key Research Findings

Trifluoromethyl Group Impact :

- The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for drug bioavailability. Analogs like 3-(4-fluorophenyl)-5-(trifluoromethyl)-oxazole-4-carboxylic acid show improved receptor binding due to fluorine’s electronegativity .

- In contrast, the propan-2-yl group in the target compound may reduce polarity, favoring membrane permeability.

Safety and Handling :

- Analogs with fluorinated substituents (e.g., 5-(difluoromethyl)-3-(trifluoromethyl)-oxazole-4-carboxylic acid) require stringent safety protocols due to inhalation and dermal toxicity risks .

Functional Group Flexibility :

- Replacement of oxazole with oxadiazole (as in 5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid) modifies hydrogen-bonding networks, impacting interactions with biological targets like proteins or metal ions .

Biological Activity

5-(Propan-2-yl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Basic Information

- IUPAC Name: 5-(Propan-2-yl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid

- Chemical Formula: C₈H₈F₃NO₃

- Molecular Weight: 223.15 g/mol

- PubChem CID: 106821233

Structural Characteristics

The compound features a trifluoromethyl group and an oxazole ring, which are known to enhance lipophilicity and biological activity. The presence of the carboxylic acid moiety suggests potential for interactions with biological targets through hydrogen bonding.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to 5-(Propan-2-yl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 activation |

| PANC-1 (Pancreatic Cancer) | 2.41 | Cell cycle arrest and apoptosis induction |

| U-937 (Leukemia) | <0.1 | Caspase activation leading to apoptosis |

These findings suggest that the compound can induce cell death through apoptotic pathways, making it a candidate for further development in cancer therapy.

The biological activity of 5-(Propan-2-yl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid is believed to involve several mechanisms:

- Apoptosis Induction: Flow cytometry assays have demonstrated that the compound increases levels of pro-apoptotic factors such as p53 and caspase-3 in treated cells.

- Cell Cycle Arrest: Compounds related to this structure have been shown to cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.

- Inhibition of Key Enzymes: Some derivatives exhibit inhibitory effects on carbonic anhydrases, which are implicated in tumor growth and metastasis.

Study 1: Anticancer Efficacy

In a study published in MDPI, researchers evaluated the efficacy of several oxazole derivatives, including those based on 5-(Propan-2-yl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid, against human cancer cell lines. The results indicated that these compounds exhibited IC₅₀ values significantly lower than traditional chemotherapeutics like doxorubicin, particularly against breast and pancreatic cancer cell lines .

Study 2: Mechanistic Insights

A detailed mechanistic study involved Western blot analysis showing that treatment with the compound led to increased expression of apoptotic markers in MCF-7 cells. This study provided insights into how structural modifications could enhance or inhibit biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.